molecular formula C10H14ClN3 B1428825 3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1483917-61-8

3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No.: B1428825
CAS No.: 1483917-61-8
M. Wt: 211.69 g/mol
InChI Key: ILKWDUABZNDSIJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a bicyclic heterocyclic compound featuring a pyrido[4,3-c]pyridazine core with partial saturation (5H–8H), a chlorine substituent at position 3, and an isopropyl group at position 6. The partially saturated ring system enhances conformational flexibility, which may improve binding affinity to biological targets such as kinases or apoptosis-regulating proteins like Bcl-xL .

The molecular formula of the compound is C₁₀H₁₃ClN₄, with a molecular weight of 236.69 g/mol.

Properties

IUPAC Name

3-chloro-6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-7(2)14-4-3-9-8(6-14)5-10(11)13-12-9/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKWDUABZNDSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular properties, and reported biological activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Source
Target Compound Cl (3), isopropyl (6) C₁₀H₁₃ClN₄ 236.69 Potential Bcl-xL inhibition (structural analogy)
3-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine Cl (3), methyl (6) C₈H₉ClN₄ 196.64 Intermediate for kinase inhibitors
Ethyl 3-chloro-pyrido[4,3-c]pyridazine-6-carboxylate Cl (3), COOEt (6) C₁₀H₁₂ClN₃O₂ 241.67 Synthetic intermediate
4-(Pyrido[4,3-c]pyridazin-3-yl)morpholine Morpholine (3) C₁₁H₁₅N₃O 205.26 Not reported; potential CNS targeting
N-Methyl-N-(propan-2-yl)-pyrido[4,3-c]pyridazin-3-amine NHCH(CH₃)₂ (3), methyl (N) C₁₁H₁₈N₄ 206.29 Probable kinase modulator
Ethyl 3-hydroxy-pyrido[4,3-c]pyridazine-6-carboxylate OH (3), COOEt (6) C₁₀H₁₃N₃O₃ 223.23 Research reagent

Key Comparisons

The carboxylate ester in ethyl 3-chloro-pyrido[4,3-c]pyridazine-6-carboxylate introduces polarity (TPSA ~50 Ų), favoring solubility in polar solvents .

Biological Activity :

  • Compounds with morpholine or amine substituents (e.g., C₁₁H₁₅N₃O) may target central nervous system (CNS) proteins due to improved blood-brain barrier (BBB) penetration .
  • Chlorine at position 3 is critical for electrophilic interactions, as seen in Bcl-xL inhibitors like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives .

Synthetic Accessibility :

  • Alkylation reactions (e.g., using halides and K₂CO₃ in acetone) are common for introducing substituents like isopropyl or methyl groups .
  • The hydroxy and carboxylate derivatives (e.g., ethyl 3-hydroxy-...) require additional steps, such as esterification or oxidation .

Preparation Methods

Construction of the Pyrido[4,3-c]pyridazine Core

The pyrido[4,3-c]pyridazine framework is typically synthesized via cyclization reactions involving substituted pyridazine precursors and appropriate nitrogen-containing building blocks. Common approaches include:

  • Cyclization of hydrazine derivatives with keto-pyridine intermediates : This method involves reacting hydrazines with keto-functionalized pyridine derivatives to form the fused pyridazine ring system.
  • Cross-dehydrogenative coupling (CDC) reactions : Recent advances show that CDC between N-amino-2-iminopyridine derivatives and β-diketones or β-ketoesters under oxidative conditions can efficiently form related fused heterocycles. This method uses molecular oxygen as the oxidant and proceeds under mild conditions with acetic acid as an additive, offering good yields and environmental compatibility.

Installation of the 6-(Propan-2-yl) Group

The isopropyl substituent at the 6-position can be introduced by:

  • Alkylation reactions on a suitable intermediate bearing a reactive site at the 6-position, such as a halide or a metalated position.
  • Use of isopropyl-substituted starting materials in the initial ring construction step to incorporate the group directly during the formation of the fused ring system.

Detailed Preparation Methodology

Based on analogous synthetic strategies for related pyridazine derivatives and fused heterocycles, a plausible detailed preparation method is as follows:

Step Reaction Conditions Notes
1 Synthesis of 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine precursor Cyclization of chlorinated hydrazine with keto-pyridine derivative Starting materials must be regioselectively chlorinated
2 Introduction of isopropyl group at 6-position Alkylation using isopropyl halide under basic conditions or via metalation Requires protection of other reactive sites
3 Reduction/hydrogenation to tetrahydro form Catalytic hydrogenation (e.g., Pd/C, H2 atmosphere) Controls saturation of the fused ring
4 Purification and crystallization Recrystallization from suitable solvents Achieves >97% purity

Research Findings and Optimization

  • A study on related fused pyridazine compounds demonstrated that cross-dehydrogenative coupling in ethanol with acetic acid under oxygen atmosphere at 130 °C for 18 hours yields high purity fused heterocycles.
  • The presence of acetic acid in 6 equivalents was found optimal; higher amounts led to side products.
  • The use of molecular oxygen as the oxidant was crucial; inert atmospheres drastically reduced yields.
  • Chlorination was best achieved by using chlorinated starting materials rather than post-cyclization chlorination to avoid regioselectivity issues.
  • Alkylation to introduce the isopropyl group required careful control of temperature and base to prevent over-alkylation or ring opening.

Summary Table of Preparation Parameters

Parameter Optimal Condition Effect on Yield/Purity
Solvent Ethanol Good solubility, moderate polarity
Acid Additive Acetic acid (6 equiv) Promotes cyclization, controls side reactions
Atmosphere Oxygen (1 atm) Drives oxidative coupling, high yield
Temperature 130 °C Ensures reaction completion
Reaction Time 18 hours Sufficient for full conversion
Catalyst Pd(OAc)2 (optional for some steps) Facilitates cyclization in some protocols
Chlorination Method Use of chlorinated precursors Ensures regioselectivity
Alkylation Isopropyl halide with base Introduces 6-position substituent

Q & A

Q. What are the established synthetic routes for 3-chloro-6-(propan-2-yl)-pyrido[4,3-c]pyridazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step sequences, such as:

  • Step 1: Cyclization of substituted pyridazine precursors (e.g., 3-chloro-6-hydrazinylpyridazine derivatives) with ketones or isopropyl groups under reflux conditions .
  • Step 2: Functionalization via nucleophilic substitution (e.g., introducing the isopropyl group using alkylation reagents like 2-bromopropane).
  • Step 3: Purification via column chromatography or recrystallization.

Key Variables:

  • Temperature: Higher temperatures (80–120°C) accelerate ring closure but may promote side reactions.
  • Catalysts: Use of bases (e.g., K₂CO₃) improves substitution efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
    • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities (e.g., chair conformation of the pyrido-pyridazine ring) .
  • Common Discrepancies:
    • Tautomerism: Prototropic shifts in the pyridazine ring may lead to variable NMR signals .
    • Impurity Peaks: Unreacted hydrazine derivatives (e.g., from incomplete cyclization) may appear in MS .

Q. What solubility and stability considerations are critical for experimental design?

Methodological Answer:

  • Solubility:
    • Polar solvents (e.g., ethanol, DMSO) dissolve the compound effectively due to its heteroaromatic core .
    • Poor aqueous solubility necessitates protic cosolvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability:
    • Light Sensitivity: Store in amber vials to prevent photodegradation of the chloro substituent .
    • pH Sensitivity: Avoid strongly acidic conditions (pH < 3) to prevent hydrolysis of the pyridazine ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Models electron density to identify nucleophilic/electrophilic sites. For example:
    • The chloro group at position 3 is susceptible to SNAr reactions due to electron-withdrawing effects .
    • The isopropyl group at position 6 sterically hinders axial attack, favoring para-substitution .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Q. What strategies optimize selectivity in catalytic functionalization (e.g., C–H activation)?

Methodological Answer:

  • Ligand Design: Bulky ligands (e.g., phosphines) direct regioselectivity by shielding specific positions .
  • Catalyst Screening: Pd(OAc)₂/CuI systems promote cross-coupling at the pyridazine C6 position .
  • Kinetic Control: Lower temperatures (−20°C to 0°C) minimize overfunctionalization .

Q. How do structural modifications influence biological activity, and how are contradictions in reported data resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Chloro Substituent: Enhances binding to kinase ATP pockets (e.g., IC₅₀ values < 1 µM in JAK2 inhibition assays) .
    • Isopropyl Group: Increases lipophilicity (logP ~2.5), improving membrane permeability .
  • Resolving Data Contradictions:
    • Assay Variability: Normalize activity data against reference inhibitors (e.g., staurosporine) .
    • Metabolic Stability: Use hepatic microsome assays to account for species-specific CYP450 metabolism .

Q. What in silico tools validate pharmacokinetic properties, and how do they compare to experimental data?

Methodological Answer:

  • SwissADME: Predicts logP, GI absorption, and BBB penetration. For this compound:
    • Bioavailability Score: 0.55 (moderate due to high molecular weight) .
    • P-gp Substrate: Likely, requiring efflux transporter inhibition in cell assays .
  • Validation: Compare predicted vs. experimental half-life (e.g., microsomal t₁/₂) using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

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